4-bromo-N-butyl-2-fluorobenzamide
Description
4-Bromo-N-butyl-2-fluorobenzamide is a substituted benzamide derivative characterized by a bromine atom at the para-position, a fluorine atom at the ortho-position of the benzamide core, and an N-butyl group as the amide substituent. Benzamide derivatives are often studied for their biological activity, such as enzyme inhibition or receptor modulation, influenced by electronic and steric effects from substituents like halogens and alkyl chains .
Properties
Molecular Formula |
C11H13BrFNO |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
4-bromo-N-butyl-2-fluorobenzamide |
InChI |
InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)9-5-4-8(12)7-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
JVXUGNWWKGXMCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 4-bromo-N-butyl-2-fluorobenzamide with structurally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and synthesis insights.
Table 1: Key Structural and Functional Comparisons
*Truncated name for brevity; full name in .
Key Observations
Substituent Effects on Reactivity and Stability: Nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) enhance planarity and intermolecular interactions, critical for crystallinity . Trifluoromethyl groups () improve metabolic stability due to their electron-withdrawing nature and resistance to oxidation . Butyl vs.
Synthesis Considerations: Acyl chloride coupling (e.g., in ) is a robust method for benzamide synthesis, achieving high yields (~90%) with halogenated anilines . Steric hindrance from bulky amide groups (e.g., diethylaminoethyl in ) may require optimized reaction conditions for the N-butyl variant.
Physicochemical Properties :
- Lipophilicity : The butyl group in this compound is expected to increase logP compared to analogs with polar substituents (e.g., nitro or methoxy).
- Solubility : Tertiary amines () or methoxy groups () can modulate solubility; the butyl group may necessitate formulation strategies for bioavailability.
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